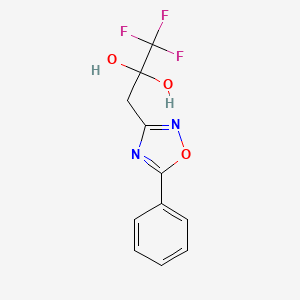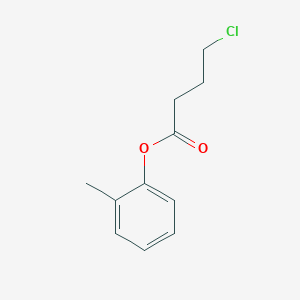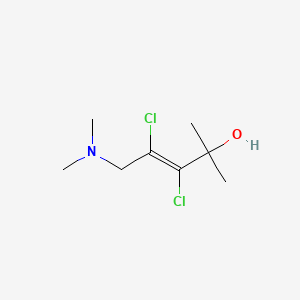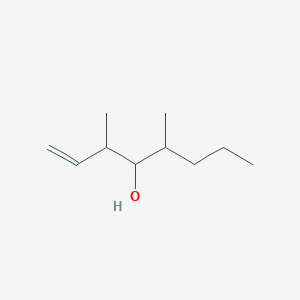![molecular formula C33H47NO9Si B14338203 3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine CAS No. 102117-38-4](/img/structure/B14338203.png)
3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine is a silane-based compound known for its unique structure and properties. It is characterized by the presence of a silyl group attached to a propan-1-amine backbone, with three phenoxyethoxy groups extending from the silicon atom. This compound is used in various scientific and industrial applications due to its reactivity and ability to form stable bonds with different substrates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine typically involves the reaction of 3-aminopropyltriethoxysilane with phenoxyethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions under controlled temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation or crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions include silanol derivatives, various amine derivatives, and substituted silanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in the synthesis of advanced materials and polymers.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for drug delivery systems due to its ability to form stable bonds with various drug molecules.
Mecanismo De Acción
The mechanism of action of 3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine involves the formation of stable covalent bonds with different substrates. The silyl group reacts with hydroxyl groups on surfaces, forming strong Si-O bonds. This interaction enhances the stability and functionality of the modified surfaces or molecules. The phenoxyethoxy groups provide additional stability and reactivity, making the compound versatile for various applications .
Comparación Con Compuestos Similares
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar in structure but lacks the phenoxyethoxy groups, making it less reactive in certain applications.
3-[tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine: Contains trifluoroethoxy groups instead of phenoxyethoxy, leading to different reactivity and stability profiles.
3-[ethoxy(dimethoxy)silyl]propan-1-amine: Features ethoxy and dimethoxy groups, offering different bonding characteristics.
Uniqueness
3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine is unique due to its combination of phenoxyethoxy groups and silyl functionality. This combination provides enhanced reactivity, stability, and versatility compared to other similar compounds, making it suitable for a wide range of applications in scientific research and industry .
Propiedades
Número CAS |
102117-38-4 |
|---|---|
Fórmula molecular |
C33H47NO9Si |
Peso molecular |
629.8 g/mol |
Nombre IUPAC |
3-[tris[2-(2-phenoxyethoxy)ethoxy]silyl]propan-1-amine |
InChI |
InChI=1S/C33H47NO9Si/c34-17-10-30-44(41-27-21-35-18-24-38-31-11-4-1-5-12-31,42-28-22-36-19-25-39-32-13-6-2-7-14-32)43-29-23-37-20-26-40-33-15-8-3-9-16-33/h1-9,11-16H,10,17-30,34H2 |
Clave InChI |
MYUCOWPDPWITDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCOCCO[Si](CCCN)(OCCOCCOC2=CC=CC=C2)OCCOCCOC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane](/img/structure/B14338122.png)
![1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole](/img/structure/B14338129.png)

![{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane](/img/structure/B14338140.png)
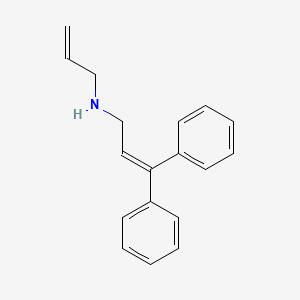
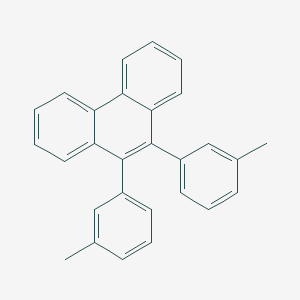
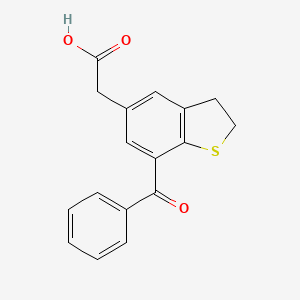
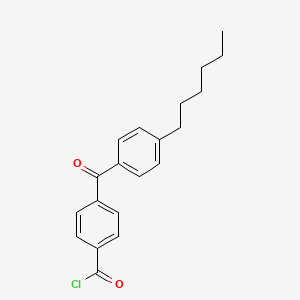
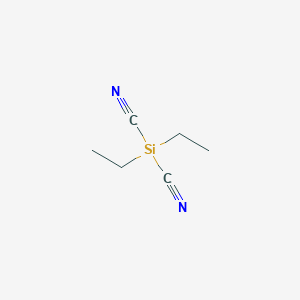
![1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[4.5]dec-2-en-4-one](/img/structure/B14338189.png)
